molecular formula C17H19NO B6194621 [5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol CAS No. 2703779-31-9

[5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B6194621
CAS No.: 2703779-31-9
M. Wt: 253.3
InChI Key:
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Description

[5-(naphthalen-2-yl)-3-azabicyclo[311]heptan-1-yl]methanol is a complex organic compound that features a bicyclic structure with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the formation of the bicyclic core, followed by the introduction of the naphthalene group and the hydroxymethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. The final step usually involves the reduction of an intermediate compound to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate certain steps in the synthesis. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehyde derivatives, while reduction can produce naphthylmethane derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its bicyclic structure can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications.

Mechanism of Action

The mechanism of action of [5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl derivatives: These compounds share the naphthalene moiety and exhibit similar aromatic properties.

    Azabicycloheptane derivatives: Compounds with similar bicyclic structures can have comparable reactivity and stability.

Uniqueness

What sets [5-(naphthalen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol apart is the combination of the naphthalene group with the azabicycloheptane core. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

2703779-31-9

Molecular Formula

C17H19NO

Molecular Weight

253.3

Purity

95

Origin of Product

United States

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